4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that has gained significant attention from researchers due to its potential application in various fields. This compound is also known as EMD-386088 and is a selective dopamine D1 receptor agonist. It has been found to have significant effects on the central nervous system and has been studied for its potential therapeutic use in neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole involves the activation of the dopamine D1 receptor. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole have been extensively studied in animal models. It has been found to improve motor function in models of Parkinson's disease, enhance cognitive function in models of schizophrenia, and improve attention and impulse control in models of ADHD.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its selectivity for the dopamine D1 receptor. This allows for a more targeted approach in studying the effects of dopamine signaling on various physiological and behavioral processes. However, one of the limitations is the potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and depression. Additionally, there is a need for further studies to elucidate the mechanisms underlying the effects of this compound on neuronal excitability and synaptic plasticity. Finally, the development of more selective dopamine D1 receptor agonists may lead to the discovery of new therapeutic targets for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole involves a multistep process that includes the reaction of 3,5-dimethyl-4-nitroisothiocyanate with 3-ethyl-1-piperidinemethanol, followed by cyclization with sodium methoxide in methanol. The final product is obtained after purification by column chromatography.
Scientific Research Applications
The potential therapeutic application of 4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole has been extensively studied in various neurological disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to have a significant effect on the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and emotion.
properties
IUPAC Name |
4-[(3-ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-12-6-5-7-15(8-12)9-13-10(2)14-16-11(13)3/h12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEKSPDYYDQYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)CC2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.